molecular formula C11H24O2 B14306087 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol CAS No. 113271-61-7

2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol

Cat. No.: B14306087
CAS No.: 113271-61-7
M. Wt: 188.31 g/mol
InChI Key: BFNYGIAXHGRTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with 4-methylpentan-2-ol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of one alcohol reacts with the hydroxyl group of the other, forming an ether bond and releasing water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically heated to a temperature range of 60-80°C to facilitate the etherification process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of different alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Simpler alcohols or hydrocarbons.

    Substitution: Different alcohols depending on the reaction conditions.

Scientific Research Applications

2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The ether linkage in the compound can be cleaved by enzymatic action, resulting in the release of alcohols that can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropan-1-ol: A simpler alcohol with similar structural features but lacking the ether linkage.

    4-Methylpentan-2-ol: Another alcohol that shares the methylpentyl group but does not have the additional ether linkage.

Uniqueness

2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol is unique due to its ether linkage, which imparts different chemical properties compared to its similar compounds

Properties

CAS No.

113271-61-7

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylpentan-2-yloxy)propan-1-ol

InChI

InChI=1S/C11H24O2/c1-9(2)6-10(3)13-8-11(4,5)7-12/h9-10,12H,6-8H2,1-5H3

InChI Key

BFNYGIAXHGRTQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCC(C)(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.